molecular formula C19H25NOS B1215112 (Rac)-Rotigotine CAS No. 92206-54-7

(Rac)-Rotigotine

Numéro de catalogue: B1215112
Numéro CAS: 92206-54-7
Poids moléculaire: 315.5 g/mol
Clé InChI: KFQYTPMOWPVWEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nomenclature and structural characterization

The compound 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- possesses the molecular formula C₁₉H₂₅NOS and a molecular weight of 315.47 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is (S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol, reflecting its stereochemical configuration and functional group arrangement. The molecule features a tetrahydronaphthalene core structure with a hydroxyl group at the 1-position and a complex amino substituent at the 6-position containing both propyl and thiophene-containing ethyl chains.

The structural architecture of this compound is characterized by several key functional elements that contribute to its biological activity. The tetrahydronaphthalene backbone provides a rigid framework that constrains the spatial arrangement of the pharmacophore elements. The amino group at position 6 bears two distinct alkyl substituents: a simple propyl chain and a more complex 2-(2-thienyl)ethyl group. The presence of the thiophene ring introduces aromatic character and potential for π-π interactions, while the hydroxyl group at position 1 serves as a hydrogen bond donor, contributing to receptor binding specificity.

Stereochemical considerations are crucial for understanding the compound's properties, as it possesses one defined stereocenter at the 6-position of the tetrahydronaphthalene ring system. The S-configuration at this center is essential for optimal biological activity, as demonstrated by structure-activity relationship studies in the dopamine receptor family. The three-dimensional arrangement of the substituents around this stereocenter creates a specific spatial orientation that is recognized by target receptors with high selectivity.

The compound's structural relationship to other tetrahydronaphthalene derivatives is noteworthy for understanding its place within the broader family of aminotetralin compounds. Related structures include desthienylethyl rotigotine, which lacks the thiophene-containing ethyl chain and has the molecular formula C₁₃H₁₉NO. This structural analog serves as an important reference compound for understanding the contribution of the thiophene moiety to the overall pharmacological profile.

Historical significance and research relevance

The development history of 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- spans more than two decades and represents a landmark achievement in pharmaceutical innovation. The compound's journey began in the early 1980s, with the initial recognition of its potential as a dopamine receptor agonist. However, the path from discovery to commercial application was marked by significant challenges, particularly in developing suitable formulation strategies for effective drug delivery.

A pivotal moment in the compound's history occurred in 2007 when it became the first new chemical entity to be successfully formulated for transdermal delivery. This achievement represented a breakthrough in pharmaceutical technology, as transdermal delivery had previously been limited to existing compounds that were reformulated for skin application. The successful development of this transdermal system required overcoming substantial technical hurdles related to the compound's physicochemical properties and stability characteristics.

The compound's polymorphic behavior has been a subject of intense research interest, particularly following the discovery of unexpected crystalline forms. Historical records indicate that only one polymorphic form was known from 1985 until 2008, when the appearance of a thermodynamically more stable polymorph led to significant manufacturing challenges. This event highlighted the importance of comprehensive polymorph screening during pharmaceutical development and sparked renewed interest in computational crystal structure prediction methods.

Recent advances in computational chemistry have provided new insights into the compound's structural behavior. State-of-the-art computational crystal structure prediction studies have successfully identified the late-appearing polymorph without prior experimental knowledge, demonstrating the power of modern theoretical approaches. These studies have also predicted the existence of a third crystalline form with intermediate thermodynamic stability, suggesting that the compound's polymorphic landscape may be even more complex than previously recognized.

The compound has also played a significant role in advancing synthetic chemistry methodologies. Recent chemoenzymatic synthesis approaches have demonstrated the utility of imine reductase enzymes for stereoselective preparation of the compound. These biocatalytic methods represent an environmentally friendly alternative to traditional chemical synthesis routes and have implications for sustainable pharmaceutical manufacturing.

Pharmacological context (excluding clinical applications)

The pharmacological profile of 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- is characterized by its activity as a non-selective dopamine receptor agonist with distinctive binding characteristics across the dopamine receptor family. The compound demonstrates agonist activity at dopamine D₁, D₂, D₃, D₄, and D₅ receptors, with particularly high affinity for the D₃ receptor subtype. This broad receptor activation pattern distinguishes it from many other dopamine agonists that show selectivity for specific receptor subtypes.

Quantitative receptor binding studies have revealed the compound's detailed affinity profile across multiple neurotransmitter systems. The binding affinities, expressed as inhibition constants (Kᵢ values in nanomolar concentrations), demonstrate the compound's selectivity pattern and potential for off-target interactions.

Receptor Subtype Kᵢ Value (nM) Receptor Family
Dopamine D₁ 83 Dopamine
Dopamine D₂ 13.5 Dopamine
Dopamine D₃ 0.71 Dopamine
Dopamine D₄.₂ 3.9 Dopamine
Dopamine D₄.₄ 15 Dopamine
Dopamine D₄.₇ 5.9 Dopamine
Dopamine D₅ 5.4 Dopamine
α₁ₐ-Adrenergic 176 Adrenergic
α₁ᵦ-Adrenergic 273 Adrenergic
α₂ₐ-Adrenergic 338 Adrenergic
α₂ᵦ-Adrenergic 27 Adrenergic
α₂c-Adrenergic 135 Adrenergic
5-Hydroxytryptamine₁ₐ 30 Serotonin
5-Hydroxytryptamine₇ 86 Serotonin
Histamine H₁ 330 Histamine

The compound's highest affinity is observed for the dopamine D₃ receptor, with a Kᵢ value of 0.71 nanomolar, representing approximately 10-fold selectivity over D₂, D₄, and D₅ receptors and 100-fold selectivity over the D₁ receptor. Despite this binding selectivity, functional studies demonstrate that the compound behaves as a full agonist at D₁, D₂, and D₃ receptors with similar potencies, suggesting that binding affinity does not necessarily correlate with functional efficacy.

The compound's ability to activate both D₁-like and D₂-like receptor families is pharmacologically significant, as this dual activation pattern is shared with compounds such as apomorphine and pergolide but differs from selective D₂-like agonists such as pramipexole and ropinirole. This broad activation profile may contribute to the compound's distinctive pharmacological effects and therapeutic potential.

Beyond dopamine receptors, the compound exhibits notable interactions with other neurotransmitter systems. It demonstrates agonist activity at 5-hydroxytryptamine₁ₐ receptors with a Kᵢ value of 30 nanomolar and antagonist activity at α₂ᵦ-adrenergic receptors with a Kᵢ value of 27 nanomolar. These secondary pharmacological activities may contribute to the compound's overall effects and could potentially be exploited for additional therapeutic applications.

The compound's mechanism of action involves direct activation of dopamine receptors through conformational changes that trigger intracellular signaling cascades. As a dopamine agonist, it mimics the effects of endogenous dopamine by binding to and activating dopamine receptors in target tissues. The precise molecular mechanisms underlying its therapeutic effects involve complex interactions between multiple receptor subtypes and downstream signaling pathways that regulate neurotransmitter release and neuronal excitability.

Research into the compound's pharmacological properties has also revealed its potential for antidepressant effects, similar to other dopamine agonists in its class. This additional pharmacological activity expands the scope of research interest beyond its primary indications and suggests potential applications in mood disorders and other neuropsychiatric conditions.

Propriétés

IUPAC Name

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQYTPMOWPVWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861159
Record name 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rotigotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.04e-03 g/L
Record name Rotigotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

92206-54-7
Record name 5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92206-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rotigotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092206547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROTIGOTINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTR54Z0E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rotigotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Activité Biologique

1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- (commonly known as Rotigotine) is a synthetic compound primarily used in the treatment of Parkinson's disease and restless legs syndrome. It functions as a dopamine receptor agonist, mimicking the effects of dopamine in the brain. This article explores its biological activity, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H25NOS
  • Molecular Weight : 315.47 g/mol
  • CAS Number : 92206-54-7
  • Physical State : Solid
  • Color : Brown to black
  • Density : 1.15 g/cm³
  • Boiling Point : Approximately 470.1 °C

Rotigotine acts primarily on dopamine receptors, particularly D2 and D3 subtypes, leading to increased dopaminergic activity in the central nervous system. This mechanism is crucial for alleviating symptoms associated with dopamine deficiency in Parkinson's disease.

1. Dopaminergic Activity

Rotigotine has been shown to enhance motor function in patients with Parkinson's disease by stimulating dopamine receptors. Clinical studies indicate that it can improve symptoms such as rigidity and bradykinesia.

2. Neuroprotective Effects

Research suggests that Rotigotine may possess neuroprotective properties. Animal studies indicate that it can reduce oxidative stress and apoptosis in dopaminergic neurons, potentially slowing the progression of neurodegenerative diseases .

3. Antioxidant Properties

The compound exhibits antioxidant activity, which may contribute to its neuroprotective effects. This property helps mitigate cellular damage caused by reactive oxygen species (ROS) in neuronal tissues.

Case Study 1: Efficacy in Parkinson's Disease

A randomized controlled trial involving 600 patients with early-stage Parkinson's disease demonstrated that Rotigotine significantly improved motor function compared to placebo. The study reported a reduction in the Unified Parkinson's Disease Rating Scale (UPDRS) scores by an average of 30% after six months of treatment .

Case Study 2: Restless Legs Syndrome

In another study focusing on patients with moderate to severe restless legs syndrome, Rotigotine was found to effectively reduce the severity of symptoms and improve sleep quality. Patients reported a significant decrease in the International Restless Legs Syndrome Study Group (IRLSSG) scale scores after eight weeks of treatment .

Safety and Side Effects

Common side effects associated with Rotigotine include:

  • Nausea
  • Dizziness
  • Somnolence
  • Fatigue

Severe adverse effects are rare but may include hallucinations and dyskinesia, particularly in older patients or those with advanced Parkinson's disease.

Applications De Recherche Scientifique

Pharmacological Applications

1-Naphthalenol has been extensively studied for its pharmacological properties. It acts as a dopamine agonist and is primarily used in the management of Parkinson's disease and Restless Legs Syndrome (RLS). The compound mimics the action of dopamine in the brain, which is beneficial for patients suffering from dopamine deficiency.

Clinical Studies and Trials

Numerous clinical trials have been conducted to assess the efficacy and safety of Rotigotine:

  • Study on Efficacy : A double-blind study evaluated the effects of Rotigotine on patients with advanced Parkinson's disease. Results indicated significant improvements in motor function compared to placebo controls.
  • Long-term Safety Study : Another study focused on long-term administration of Rotigotine. It demonstrated a favorable safety profile with manageable side effects, making it suitable for chronic use.

Research Applications

Beyond clinical uses, 1-Naphthalenol has applications in research settings:

  • Neuroscience Research : The compound is utilized to study dopamine receptor interactions and their implications in neurodegenerative diseases.
  • Pharmacokinetics Studies : Research has been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of Rotigotine, providing insights into its pharmacokinetic profile.

Comparative Analysis of Dopamine Agonists

Compound NamePrimary UseMechanism of ActionSide Effects
RotigotineParkinson's diseaseDopamine receptor agonistNausea, dizziness
PramipexoleParkinson's diseaseDopamine receptor agonistHallucinations
RopiniroleParkinson's diseaseDopamine receptor agonistOrthostatic hypotension

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thienyl Substituents

Compound A : 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]- (CAS: 102121-00-6)
  • Molecular Formula: C₁₉H₂₅NOS (identical to Rotigotine).
  • Key Difference : The thienyl group is attached at the 3-position instead of the 2-position.
  • Impact : Reduced dopamine receptor affinity compared to Rotigotine due to altered spatial orientation of the thienyl ring .
Compound B : 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin
  • Molecular Formula: C₁₉H₂₅NOS.
  • Key Difference : Structural isomerism in the tetralin backbone (hydroxy group at position 5 vs. position 1 in Rotigotine).
  • Impact : Lower bioavailability due to differences in metabolic pathways .

Analogues with Varied Amino Substituents

Compound C : 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol (CAS: 64309-39-3)
  • Molecular Formula: C₁₆H₂₅NO₂.
  • Key Difference: Dipropylamino group instead of propyl-thienylethylamino, and additional hydroxyl groups at positions 1 and 2.
  • Impact : Enhanced water solubility but diminished blood-brain barrier penetration, limiting CNS applications .
Compound D : 8-Hydroxy-2-(di-n-propylamino)tetraline (CAS: Not listed)
  • Molecular Formula: C₁₆H₂₅NO.
  • Key Difference : Hydroxy group at position 8 and lack of thienyl moiety.
  • Toxicity : Classified as a poison (subcutaneous TDLo in rats: 0.5 mg/kg) , contrasting with Rotigotine’s established clinical safety profile .

Analogues with Modified Tetralin Backbones

Compound E : 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 88935-99-3)
  • Molecular Formula: C₁₇H₂₇NO.
  • Key Difference: Dipropylamino group at position 7 and hydroxy group at position 2.
  • Hazards : Classified for acute oral toxicity (H302) and respiratory irritation (H335) , unlike Rotigotine, which is formulated as a transdermal patch to minimize systemic toxicity .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Water Solubility (mg/mL)
Rotigotine C₁₉H₂₅NOS 315.47 6-propyl[2-(2-thienyl)ethyl]amino 3.2 0.05
Compound A C₁₉H₂₅NOS 315.47 6-propyl[2-(3-thienyl)ethyl]amino 3.1 0.06
Compound C C₁₆H₂₅NO₂ 263.38 6-dipropylamino, 1,2-diol 1.8 12.4
Compound D C₁₆H₂₅NO 247.38 8-hydroxy, 2-dipropylamino 2.9 0.10

*Predicted using ChemAxon software.

Table 2: Pharmacological and Toxicity Profiles

Compound Dopamine D₃ IC₅₀ (nM) Bioavailability (%) Acute Toxicity (LD₅₀, mg/kg) Clinical Use
Rotigotine 0.5 37 (transdermal) >2000 (oral, rat) Parkinson’s disease
Compound A 15 22 Not reported Preclinical research
Compound D 120 <5 0.5 (subcutaneous, rat) Discontinued

Key Research Findings

  • Thienyl Position Matters : Rotigotine’s 2-thienyl group optimizes receptor binding via π-π interactions with aromatic residues in D₃ receptors, whereas 3-thienyl analogues (Compound A) show reduced potency .
  • Amino Group Modifications: Dipropylamino derivatives (Compound C, D) exhibit lower receptor selectivity due to bulkier substituents disrupting hydrophobic binding pockets .
  • Safety Advantages : Rotigotine’s transdermal formulation mitigates first-pass metabolism, reducing hepatotoxicity risks compared to orally administered analogues like Compound E .

Méthodes De Préparation

Key Reaction Steps

  • Imine Formation :
    5-Methoxy-2-tetralone reacts with R-(+)-α-phenylethylamine in toluene at 80°C with methanesulfonic acid catalysis, producing a chiral imine intermediate (92% yield).

    5-Methoxy-2-tetralone+R-(+)-α-phenylethylamineMeSO₃HChiral Imine (Compound I)\text{5-Methoxy-2-tetralone} + \text{R-(+)-α-phenylethylamine} \xrightarrow{\text{MeSO₃H}} \text{Chiral Imine (Compound I)}
  • Reductive Amination :
    Sodium cyanoborohydride reduces the imine in tetrahydrofuran (THF) at 0–5°C, affording the secondary amine with 88% ee.

  • Hydrogenolytic Cleavage :
    Pd/C-catalyzed hydrogenolysis (50–120°C, 3–5 bar H₂) removes the phenylethyl group, yielding (S)-2-amino-5-methoxytetralin hydrochloride (76% yield, 94% ee).

Advantages Over Racemic Methods

  • Eliminates diastereomer separation, increasing throughput by 30%

  • Achieves enantiomeric purity ≥94% without recrystallization

Catalytic Asymmetric Reduction with HEH/Chiral Phosphates

CN104130238A details a four-step synthesis leveraging organocatalysis:

Synthetic Sequence

StepProcessConditionsYield
1Amination5-Methoxy-2-tetralone + n-propylamine, Ti(OiPr)₄, 70°C85%
2Asymmetric ReductionHantzsch ester (HEH), chiral phosphoric acid (TRIP), CH₂Cl₂, −20°C91% (98% ee)
3BrominationPBr₃, EtOAc, 0°C78%
4Demethylation48% HBr, reflux, 12 h82%

Critical Improvements

  • Step 2 : The TRIP catalyst induces face-selective hydride transfer from HEH, achieving near-perfect stereocontrol.

  • Step 4 : Hydrobromic acid simultaneously cleaves the methyl ether and brominates position 5, enabling one-pot hydroxylation.

Reductive Amination with In Situ Chiral Pool Derivatization

US8519160B2 describes a Rotigotine synthesis applicable to the target compound through intermediate modification:

Process Highlights

  • Thienylethylamine Incorporation :
    2-Thienylacetic acid reacts with sodium borohydride in toluene, generating a stabilized borane complex for reductive amination (65°C, 8 h).

  • Acid-Base Extraction :
    Sequential HCl (3N) and NaHCO₃ washes remove unreacted reagents, increasing purity to >99% by HPLC.

  • Crystallization Optimization :
    Ethanol/ethyl acetate (1:1 v/v) recrystallization yields the hydrochloride salt in Form B (mp 192–194°C), enhancing bioavailability.

Comparative Analysis of Methodologies

ParameterRacemic ResolutionAsymmetric InductionCatalytic ReductionReductive Amination
Steps5344
Overall Yield18%54%32%70%
ee (%)50949899
Key AdvantageSimple equipmentNo resolution neededHigh stereocontrolScalability
LimitationLow yieldChiral auxiliary costSensitive catalystsByproduct formation

Industrial-Scale Considerations

Recent advances focus on solvent selection and catalyst recycling:

  • Pd/C Recovery : Patent US20140046095A1 reports 95% Pd recovery via microfiltration membranes, reducing metal costs by 60%.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces toluene in imine formations, lowering toxicity (LD₅₀ >2000 mg/kg vs. 500 mg/kg for toluene) .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-?

  • Methodological Answer : The compound can be synthesized via reductive amination of a tetralone intermediate (e.g., 5,6,7,8-tetrahydro-1-naphthalenone) with propyl[2-(2-thienyl)ethyl]amine. Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) are common reducing agents. Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane .

Q. How can the structural integrity of this compound be verified after synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the thienyl group (δ ~6.8–7.2 ppm for aromatic protons) and the tetralin backbone. High-resolution mass spectrometry (HRMS) should match the molecular formula (C19H25NOS, exact mass 315.47 g/mol). Infrared spectroscopy (IR) can validate hydroxyl (-OH) and amine (-NH) functional groups .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard classification:
  • Acute Toxicity : Oral LD50 > 300 mg/kg (Category 4).
  • Skin/Eye Irritation : Use gloves (nitrile) and safety goggles.
  • Respiratory Protection : Employ fume hoods to avoid aerosolized particles .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Preliminary solubility data (estimated):
SolventSolubility (mg/mL)
Methanol>50
DMSO>100
Water<1
Use DMSO for stock solutions in biological assays. Verify stability via HPLC over 24 hours .

Q. How does the compound's stability vary under different storage conditions?

  • Methodological Answer : Store at -20°C under inert gas (argon) to prevent oxidation of the thienyl group. Stability in aqueous buffers (pH 7.4) is limited (<6 hours); use lyophilization for long-term storage. Monitor degradation by LC-MS for sulfoxide or quinone byproducts .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

  • Methodological Answer : Chiral separation can be achieved using chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol (90:10) mobile phase. For preparative-scale resolution, synthesize diastereomeric salts with (+)- or (-)-camphorsulfonic acid .

Q. How can in vitro pharmacological activity be systematically evaluated?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., tetralin-derived dopamine agonists):
  • Receptor Binding : Radioligand assays for dopamine D2/D3 receptors (IC50 determination).
  • Functional Activity : cAMP inhibition in HEK293 cells transfected with D2 receptors.
    Include positive controls (e.g., rotigotine) and validate selectivity against 5-HT1A/α-adrenergic receptors .

Q. How should contradictory toxicity data from different sources be reconciled?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., subcutaneous TDLo = 0.5 mg/kg in rats vs. oral LD50 > 300 mg/kg ) may arise from route-specific metabolism. Conduct comparative pharmacokinetic studies (plasma AUC, tissue distribution) and metabolite profiling (LC-MS/MS) to identify toxicokinetic drivers .

Q. What in silico approaches can predict metabolic pathways and potential reactive intermediates?

  • Methodological Answer : Use ADMET Predictor™ or Schrödinger’s QikProp to simulate Phase I/II metabolism. Key predictions:
  • Primary Metabolites : N-dealkylation at the propylamine moiety.
  • Reactive Intermediates : Thiophene epoxidation (CYP3A4-mediated). Validate with microsomal incubation + NADPH .

Q. How can degradation products be identified under accelerated stability testing?

  • Methodological Answer :
    Subject the compound to forced degradation (40°C/75% RH for 4 weeks) and analyze by LC-HRMS. Major degradation pathways:
  • Oxidation : Thienyl → thiophene sulfoxide (m/z +16).
  • Hydrolysis : Amine cleavage → tetralin-diol. Quantify impurities using USP thresholds (<0.1%) .

Q. What molecular modeling techniques are suitable for studying receptor-ligand interactions?

  • Methodological Answer :
    Perform docking simulations (AutoDock Vina) using the D2 receptor crystal structure (PDB: 6CM4). Focus on:
  • Key Interactions : Hydrogen bonding with Ser193, hydrophobic contacts with Phe389.
  • Enantioselectivity : Compare binding poses of (R)- and (S)-enantiomers .

Q. How can structure-activity relationships (SAR) be optimized for enhanced selectivity?

  • Methodological Answer :
    Design analogs with:
  • Substituent Modifications : Replace thienyl with furan or phenyl groups.
  • Steric Hindrance : Introduce methyl groups on the tetralin ring.
    Evaluate SAR using radioligand displacement assays and molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Rac)-Rotigotine
Reactant of Route 2
Reactant of Route 2
(Rac)-Rotigotine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.